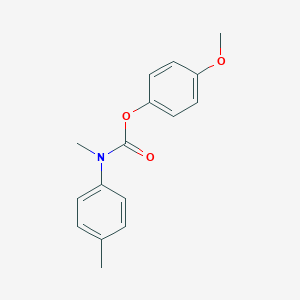

4-Methoxyphenyl methyl(p-tolyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methoxyphenyl methyl(p-tolyl)carbamate” is an organic compound and the simplest ester of carbamic acid . It has a molecular formula of C16H17NO3 .

Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl methyl(p-tolyl)carbamate” has been analyzed using various techniques . The compound has a molecular weight of 271.311 Da and a monoisotopic mass of 271.120850 Da .Chemical Reactions Analysis

While specific chemical reactions involving “4-Methoxyphenyl methyl(p-tolyl)carbamate” are not detailed in the retrieved information, related compounds have been studied. For example, N-methyl carbamates are widely used as insecticides and exhibit anticholinesterase activity without a cumulative effect .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a flash point of 196.6±28.7 °C . It also has a molar refractivity of 78.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

4-Methoxyphenyl methyl(p-tolyl)carbamate: is utilized in asymmetric synthesis, where it can help control chemo-, regio-, and stereoselectivities. This compound is particularly useful in π-stacking interaction-controlled asymmetric synthesis, which is crucial for creating chiral molecules with high enantiomeric purity .

Catalysis

In catalytic processes, this carbamate can be involved in the reductive carbonylation of nitrobenzene, acting as a ligand to support rhodium (I) complexes. This application is significant in the production of aniline derivatives, which are valuable in pharmaceutical and dye industries .

Antigen Formation

The compound has been reported to react with human serum albumin to form antigens. These antigens are instrumental in detecting IgE antibodies in individuals hypersensitive to toluene diisocyanate, which is a critical application in occupational health .

Host-Guest Chemistry

Due to its structural properties, 4-Methoxyphenyl methyl(p-tolyl)carbamate can be used in host-guest chemistry to stabilize complexation in host-guest systems. This is essential for understanding molecular recognition and designing novel drug delivery systems .

Material Science

In material science, the compound’s ability to form stable π-stacking interactions makes it a candidate for developing new materials with specific optical or electronic properties. These materials can be used in various applications, including sensors and organic semiconductors .

Biological Macromolecule Stabilization

The compound plays a role in stabilizing biological macromolecules like DNA and proteins. Its π-stacking interactions help maintain the helical structures of DNA and the tertiary structures of proteins, which is vital for biological functions and biotechnological applications .

Computational Chemistry

4-Methoxyphenyl methyl(p-tolyl)carbamate: is also significant in computational chemistry, where its crystal structure and properties can be studied using DFT and HF modeling techniques. This helps in predicting the behavior of the compound in various chemical environments and designing new compounds with desired properties .

Pharmaceutical Development

Lastly, the compound’s structural features and reactivity make it a valuable intermediate in pharmaceutical development. It can be used to synthesize a wide range of pharmacologically active molecules, particularly those requiring specific stereochemistry for their activity .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZEBWZCWPDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl methyl(p-tolyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500119.png)

![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)

![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)

![Benzyl 8-(2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B500124.png)

![N,N-dimethyl-3-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B500125.png)

![diethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500126.png)

![N-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500130.png)

![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)

![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B500133.png)

![2-oxo-4-(3-pyridinyl)-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500134.png)

![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)

![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)

![Ethyl 5-(4-chloroanilino)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500138.png)

![Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500140.png)